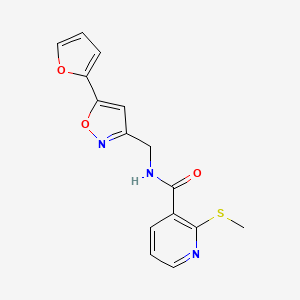

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide

Description

N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide is a heterocyclic compound featuring a nicotinamide core substituted with a methylthio group at position 2 and a furan-isoxazole hybrid moiety at the N-position. This structure combines pharmacophoric elements such as:

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-22-15-11(4-2-6-16-15)14(19)17-9-10-8-13(21-18-10)12-5-3-7-20-12/h2-8H,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHOACPSXIMJES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl isoxazole intermediate. This intermediate is then reacted with a nicotinamide derivative under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Halogenating agents, nucleophiles, or electrophiles in appropriate solvents and temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Quinolone Derivatives with Thiophene and Methylthio Substituents

Example Compounds :

- N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones .

Structural Comparison :

- Core Differences: Quinolones (DNA gyrase inhibitors) vs. nicotinamide (redox/cofactor mimic).

- Substituent Similarities : Both feature methylthio groups, but the target compound uses a furan-isoxazole substituent instead of thiophene.

- Pharmacological Implications: Thiophene-containing quinolones exhibit antibacterial activity (MIC values: 0.5–8 µg/mL against S. aureus and E. coli), suggesting the methylthio group and heterocyclic moieties are critical for binding . The furan-isoxazole group in the target compound may offer distinct selectivity due to altered steric and electronic profiles.

Table 1: Key Features of Quinolone Derivatives vs. Target Compound

Ranitidine-Related Compounds with Furan Moieties

Example Compounds :

- Ranitidine diamines and nitroacetamides (e.g., N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) .

Structural Comparison :

- Furan Linkage: Both compounds incorporate furan rings, but ranitidine derivatives use dimethylaminomethyl-furan for H₂-receptor antagonism, whereas the target compound employs unsubstituted furan-isoxazole.

- Functional Groups : Ranitidine derivatives prioritize sulphanyl (-S-) and nitro groups, while the target compound uses methylthio and nicotinamide.

- Pharmacological Implications : Ranitidine’s furan-sulphanyl-nitro design targets gastric acid secretion, whereas the target compound’s nicotinamide core may favor enzyme inhibition or anti-inflammatory pathways .

Triazole-Thione Derivatives with Anti-Inflammatory Activity

Example Compounds :

- 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-arylacetamides .

Structural Comparison :

- Heterocyclic Core : Triazole-thione vs. isoxazole-furan.

- Thioether Linkage : Both classes use sulphur bridges (C-S-C), but the target compound’s methylthio group is simpler than triazole-thione’s aromatic substituents.

- Pharmacological Implications : Triazole-thiones show anti-inflammatory activity (e.g., COX-2 inhibition), suggesting the target compound’s isoxazole-furan group could similarly modulate inflammatory mediators .

Nicotinamide and Thiophene-Based Analogues

Structural Comparison :

- Nicotinamide Core : Shared with the target compound.

- Substituent Differences : Thiophene vs. furan-isoxazole.

- Pharmacological Implications : Thiophene’s electron-rich nature may enhance binding to hydrophobic pockets, while furan-isoxazole’s rigidity could improve metabolic stability .

Table 2 : Activity and Structural Trends Across Analogues

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Antioxidant Activity : It exhibits antioxidant properties that may protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, providing a basis for its use in inflammatory diseases.

In Vitro Studies

Various studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 5.0 | Induction of apoptosis |

| A549 (Lung) | 12.5 | Cell cycle arrest at G1 phase |

| HepG2 (Liver) | 8.0 | Inhibition of proliferation |

These results indicate significant potential for this compound as an anticancer agent.

Case Studies

- Study on MCF7 Cells :

- Researchers found that treatment with the compound led to a dose-dependent increase in apoptotic markers, suggesting its role in inducing programmed cell death.

- Study on A549 Cells :

- The compound was observed to inhibit cell growth significantly, with flow cytometry analyses indicating that it causes cell cycle arrest at the G1 phase.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early data suggest moderate bioavailability and a favorable metabolic profile, although extensive toxicity studies are still required to ascertain safety levels for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.